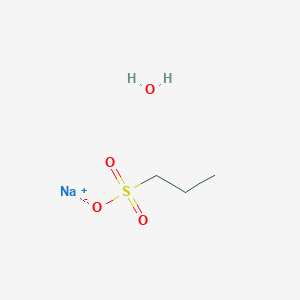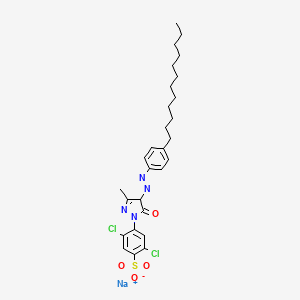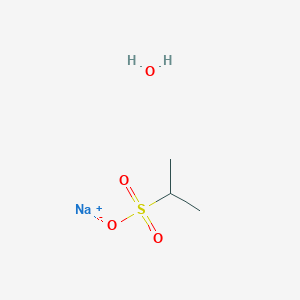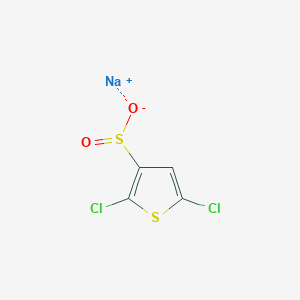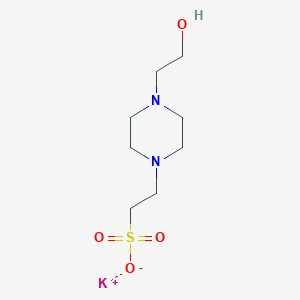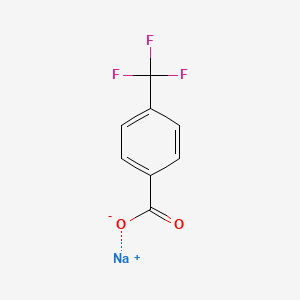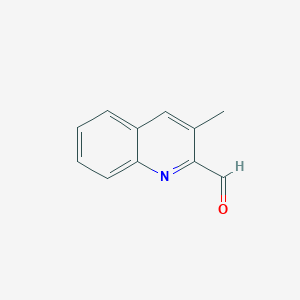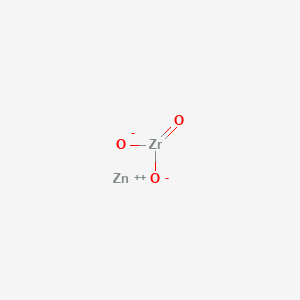
zinc;dioxido(oxo)zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc zirconate is a chemical compound that has garnered significant interest in various fields, particularly in advanced materials science and engineering. It is composed of zinc, represented by the symbol Zn, and zirconium, symbolized by Zr. The chemical formula for zinc zirconate is typically represented as Zn₂ZrO₄, indicating the ratio of two zinc atoms to one zirconium atom, and four oxygen atoms
Vorbereitungsmethoden
Zinc zirconate can be synthesized using various methods, but one of the most common methods involves the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide . The preparation process involves the following steps:
- A homogenous mixture of zinc oxide and zirconium dioxide is prepared.
- This mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.
- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate .
Analyse Chemischer Reaktionen
Zinc zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both zinc and zirconium gives this compound a unique set of properties that are not found in their individual forms . Common reagents and conditions used in these reactions include:
Oxidation: Zinc zirconate can be oxidized in the presence of oxygen at high temperatures.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen gas.
Substitution: Substitution reactions can take place with other metal ions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Zinc zirconate’s unique properties make it a promising material for a wide range of applications :
Ceramics: It is often used as a stabilizing agent due to its high thermal stability.
Electronics: Its properties have been leveraged in the production of varistors and thermistors.
Photonics: Given its high refractive index, zinc zirconate is particularly useful for the production of optical coatings. These coatings enhance the performance of various optical instruments, such as lenses and mirrors, by improving their light transmission and reducing glare.
Wirkmechanismus
The mechanism by which zinc zirconate exerts its effects is primarily related to its chemical structure and the interaction of its constituent elements. Zinc zirconate’s high thermal stability and resistance to corrosion are attributed to the combination of zinc’s high corrosion resistance and zirconium’s exceptional hardness and durability . These properties enable zinc zirconate to function effectively in high-temperature and corrosive environments.
Vergleich Mit ähnlichen Verbindungen
Zinc zirconate can be compared with other similar compounds, such as:
Zirconium dioxide (ZrO₂): Known for its high thermal stability and hardness, zirconium dioxide is widely used in ceramics and refractory materials.
Zinc oxide (ZnO): Known for its high corrosion resistance and use in various industrial applications, including as a catalyst and in rubber manufacturing.
The uniqueness of zinc zirconate lies in its combination of properties from both zinc and zirconium, making it a particularly robust and resilient compound .
Eigenschaften
IUPAC Name |
zinc;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Zn.Zr/q;2*-1;+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCSGKWCQEEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3ZnZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
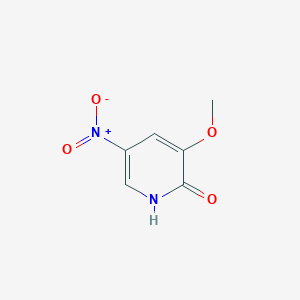
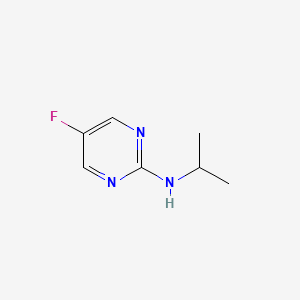

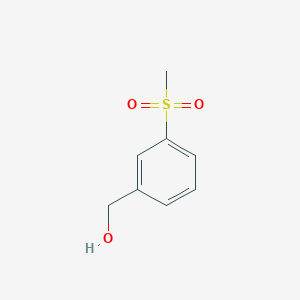
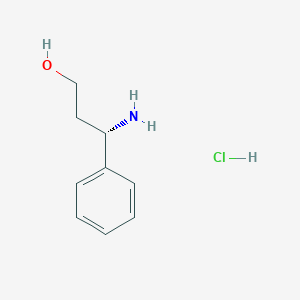
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
